1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
“1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is a chemical compound. It is a derivative of quinolone, a class of compounds that have been found to possess interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various publications . For instance, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate can be obtained via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . For example, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was crystallized from methanol into the monoclinic P 2 1 / n space group with a single molecule in the asymmetric unit .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed in various studies . For instance, the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF leads to the formation of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate .
Scientific Research Applications
Pharmacological Research and Drug Development
Antipsychotic and Cognitive Effects
Studies on similar quinolinyl piperidine derivatives have explored their potential as treatments for schizophrenia and cognitive disorders. For example, a pilot study investigated the effects of an ampakine (modulator of the AMPA receptor) on cognition and psychosis in schizophrenia, showing no significant improvement but highlighting the potential of such compounds in neuropsychiatric conditions (Marenco et al., 2002).
Anticoagulant Properties
A compound with a piperidine structure was evaluated for its anticoagulant effectiveness in hemodialysis patients, showing a promising reduction in platelet activation compared to heparin (Matsuo et al., 1986).
Immunomodulatory Effects
Quinoline-3-carboxamide derivatives have been assessed for their immunomodulatory capabilities, with one study demonstrating the potential of linomide in treating secondary progressive multiple sclerosis by inhibiting disease progression and reducing active lesions in MRI scans (Karussis et al., 1996).
Cancer Research
Research has also focused on the metabolic fate and pharmacokinetics of similar compounds, evaluating their potential as selective cannabinoid receptor antagonists and exploring their disposition and metabolism in humans. This includes studies aimed at understanding how these compounds are processed by the body and their potential applications in treating diseases like cancer (Miao et al., 2012).
Molecular and Cellular Mechanisms
- DNA Protection and Antioxidant Effects: Compounds like gallic acid, which share structural motifs with 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, have been investigated for their protective effects against DNA oxidation, demonstrating significant antioxidant properties and the potential to reduce oxidative damage in both human and animal models (Ferk et al., 2011).
Mechanism of Action
The mechanism of action of similar compounds has been studied using molecular docking . For example, a molecular docking study evaluated the interactions of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate with the active centers of macromolecules of bacterial targets and revealed high affinity towards them .
Future Directions
The future directions for research on “1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” and similar compounds could include further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, their potential applications in pharmaceutical and biological activities could be investigated .
Properties
IUPAC Name |
1-[8-[(4-bromophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYVXVAHWMORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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